Potassium N-(4-fluorophenyl)glycinate chemical properties and CAS 184637-63-6
Potassium N-(4-fluorophenyl)glycinate chemical properties and CAS 184637-63-6
Introduction: The Strategic Role of Fluorinated Amino Acid Derivatives in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive technical overview of Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6), a fluorinated derivative of N-phenylglycine. N-phenylglycine and its analogues are recognized as valuable intermediates in the synthesis of various biologically active compounds, including potential therapeutics for inflammation and frequent urination.[6][7][8] The introduction of a fluorine atom to the phenyl ring is anticipated to modulate these properties, making this compound a person of significant interest for researchers and drug development professionals.
This document will delve into the core chemical properties of Potassium N-(4-fluorophenyl)glycinate, provide detailed protocols for its synthesis and characterization, and explore its potential applications in the pharmaceutical sciences.
Physicochemical Properties of Potassium N-(4-fluorophenyl)glycinate
The predictable and consistent physicochemical properties of a compound are fundamental to its development as a drug candidate. Below is a summary of the key computed and anticipated experimental properties of Potassium N-(4-fluorophenyl)glycinate.
| Property | Value | Source |
| CAS Number | 184637-63-6 | PubChem[1] |
| Molecular Formula | C₈H₇FKNO₂ | PubChem[1] |
| Molecular Weight | 207.24 g/mol | PubChem[1] |
| IUPAC Name | potassium 2-(4-fluoroanilino)acetate | PubChem[1] |
| Appearance (Predicted) | White to off-white crystalline solid | Analogy to N-Phenylglycine potassium salt[9] |
| Melting Point (Predicted) | >250 °C (with decomposition) | Analogy to similar organic salts |
| Solubility (Predicted) | Soluble in water, sparingly soluble in polar organic solvents (e.g., ethanol), and insoluble in non-polar organic solvents (e.g., hexane). | General solubility of amino acid salts[10][11] |
Synthesis of Potassium N-(4-fluorophenyl)glycinate: A Step-by-Step Protocol
The synthesis of Potassium N-(4-fluorophenyl)glycinate can be achieved through a two-step process involving the N-arylation of a glycine precursor followed by salt formation. The following protocol is a robust and reproducible method derived from established procedures for the synthesis of N-aryl glycine derivatives.[12][13][14][15][16]
Step 1: Synthesis of N-(4-fluorophenyl)glycine
Reaction Scheme:
A schematic for the synthesis of the parent acid.
Materials:
-
4-Fluoroaniline
-
Chloroacetic Acid
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in deionized water.
-
To the stirred solution, add 4-fluoroaniline (1.0 equivalent).
-
In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of deionized water.
-
Add the chloroacetic acid solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the N-(4-fluorophenyl)glycine.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-fluorophenyl)glycine as a white solid.
-
Dry the product under vacuum.
Step 2: Formation of Potassium N-(4-fluorophenyl)glycinate
Reaction Scheme:
A schematic for the final salt formation.
Materials:
-
N-(4-fluorophenyl)glycine (from Step 1)
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve N-(4-fluorophenyl)glycine (1.0 equivalent) in ethanol in a round-bottom flask with stirring.
-
In a separate beaker, prepare a solution of potassium hydroxide (1.0 equivalent) in ethanol.
-
Add the ethanolic KOH solution dropwise to the N-(4-fluorophenyl)glycine solution at room temperature.
-
Stir the mixture for 1-2 hours. The potassium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product, Potassium N-(4-fluorophenyl)glycinate, under vacuum.
Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Potassium N-(4-fluorophenyl)glycinate.
A workflow for the comprehensive characterization of the final product.
Melting Point Determination
-
Protocol: The melting point of the crystalline solid should be determined using a calibrated melting point apparatus.[17][18][19][20] A small amount of the dry sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure accuracy.
-
Expected Outcome: A sharp melting point range is indicative of a pure compound. As an organic salt, it is expected to have a high melting point, likely with decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: An FT-IR spectrum should be recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[12][13][21][22][23][24]
-
Expected Characteristic Peaks:
-
~3300-3400 cm⁻¹ (N-H stretch): Indicative of the secondary amine.
-
~1600 cm⁻¹ (COO⁻ asymmetric stretch): A strong absorption characteristic of the carboxylate salt.
-
~1400 cm⁻¹ (COO⁻ symmetric stretch): Another key indicator of the carboxylate group.
-
~1510 cm⁻¹ (Aromatic C=C stretch): Typical for the phenyl ring.
-
~1220 cm⁻¹ (C-F stretch): A strong band confirming the presence of the fluorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent, such as D₂O or DMSO-d₆.[12][13][25][26][27][28][29]
-
Predicted ¹H NMR Spectral Data (in D₂O):
-
δ 6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-fluorophenyl group.
-
δ 3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-).
-
-
Predicted ¹³C NMR Spectral Data (in D₂O):
-
δ ~175 ppm: Carboxylate carbon (COO⁻).
-
δ ~155-160 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ ~115-145 ppm: Other aromatic carbons.
-
δ ~50 ppm: Methylene carbon (-CH₂-).
-
-
Predicted ¹⁹F NMR Spectral Data (in D₂O):
-
A single resonance is expected in the typical range for an aromatic C-F bond.
-
Mass Spectrometry (MS)
-
Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing this ionic compound.[12][13][25][27][28][30]
-
Expected Results:
-
Negative Ion Mode: A peak corresponding to the N-(4-fluorophenyl)glycinate anion [C₈H₇FNO₂]⁻ at m/z ≈ 168.05.
-
Positive Ion Mode: A peak for the potassium ion [K]⁺ at m/z ≈ 39.1.
-
Solubility Assessment
-
Protocol: A standard protocol for determining aqueous solubility involves preparing a saturated solution of the compound in deionized water at a controlled temperature (e.g., 25 °C).[10][11][31] The concentration of the dissolved compound in a filtered aliquot of the supernatant can then be determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Expected Outcome: As a potassium salt of a carboxylic acid, the compound is expected to exhibit good water solubility.
Potential Applications in Drug Development and Research
The unique structural features of Potassium N-(4-fluorophenyl)glycinate suggest several promising avenues for its application in pharmaceutical research and development.
Intermediate for Novel Therapeutics
N-phenylglycine derivatives are key building blocks in the synthesis of a variety of heterocyclic compounds and other complex molecules with demonstrated biological activity.[6][7][8][32] The presence of the 4-fluorophenyl moiety can enhance the pharmacological profile of the final compounds. The fluorine atom can:
-
Block Metabolic Oxidation: The strong C-F bond can prevent para-hydroxylation of the phenyl ring, a common metabolic pathway, thereby increasing the in vivo half-life of the drug.[2][5]
-
Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing potency.[1][3]
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
Potential applications stemming from the compound's unique structure.
Tool for ¹⁹F NMR Studies
The presence of a fluorine atom makes Potassium N-(4-fluorophenyl)glycinate and its derivatives valuable tools for ¹⁹F NMR spectroscopy. This technique offers a sensitive and selective method for studying molecular interactions and conformations in biological systems. For instance, incorporating the N-(4-fluorophenyl)glycine moiety into a peptide or small molecule inhibitor would allow for the direct observation of its binding to a protein target by ¹⁹F NMR.
Conclusion
Potassium N-(4-fluorophenyl)glycinate is a compound of significant interest due to the convergence of the established utility of N-phenylglycine scaffolds and the advantageous properties imparted by fluorine substitution. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. As the demand for more effective and safer therapeutics continues to grow, the exploration of fluorinated building blocks like Potassium N-(4-fluorophenyl)glycinate will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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